N-Cyano-N'-methyl-ethanimidamide
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Overview
Description
N-Cyano-N’-methyl-ethanimidamide: is an organic compound with the molecular formula C4H7N3 and a molecular weight of 97.12. It is a white powder with a melting point of 97.2 to 100.4°C and is insoluble in water . This compound is primarily used as an intermediate in the synthesis of various chemicals, including insecticides like acetamiprid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Cyano-N’-methyl-ethanimidamide involves several steps:
Starting Materials: Acetonitrile and methanol are used as raw materials.
Formation of Methyl Acetimidate: Dry hydrogen chloride is fed into the mixture of acetonitrile and methanol to obtain methyl acetimidate.
Reaction with Cyanamide: Methyl acetimidate reacts with cyanamide to generate N-cyanomethyl acetimidate.
Final Reaction: N-cyanomethyl acetimidate reacts with methylamine to produce N-Cyano-N’-methyl-ethanimidamide.
Industrial Production Methods: The industrial production of N-Cyano-N’-methyl-ethanimidamide follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Cyano-N’-methyl-ethanimidamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: N-Cyano-N’-methyl-ethanimidamide is used as an intermediate in the synthesis of various organic compounds, including insecticides and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also investigated for its potential therapeutic applications .
Industry: In the industrial sector, N-Cyano-N’-methyl-ethanimidamide is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-Cyano-N’-methyl-ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
- N-Cyano-N’-methylacetamidine
- N-Cyano-N’-methyl-ethanimidamide
- N-Methyl-N’-cyanoacetamidine
Uniqueness: N-Cyano-N’-methyl-ethanimidamide is unique due to its specific structure and reactivity. It serves as a versatile intermediate in organic synthesis, offering distinct advantages in terms of yield and purity compared to similar compounds .
Properties
IUPAC Name |
N-cyano-N'-methylethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-4(6-2)7-3-5/h1-2H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUZMABFJZHYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC)NC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024740 |
Source
|
Record name | Acetamiprid metabolite (IS-1-1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861841-41-0 |
Source
|
Record name | Acetamiprid metabolite (IS-1-1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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